4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro and fluoro substituents on phenyl rings, and a fused furo-pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through halogenation, nitration, or other functional group transformations. These intermediates are then subjected to cyclization reactions under controlled conditions to form the furo-pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be studied for its biological activity, including potential interactions with enzymes or receptors.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo-pyridine derivatives with different substituents on the phenyl rings. Examples include:
- 4-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- 4-(2-chloro-6-fluorophenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Uniqueness
The uniqueness of 4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione lies in its specific combination of chloro and fluoro substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H12ClF2NO3 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C19H12ClF2NO3/c20-13-5-2-6-14(22)17(13)12-8-16(24)23(11-4-1-3-10(21)7-11)15-9-26-19(25)18(12)15/h1-7,12H,8-9H2 |
InChI Key |
WWUPAJFIHDAEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC(=CC=C3)F)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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